![molecular formula C12H15N3O7S2 B14351232 N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide CAS No. 91872-64-9](/img/structure/B14351232.png)
N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of acetamido and sulfonyl groups attached to a phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide typically involves the reaction of 4-acetamido-1,3-phenylenediamine with acetic anhydride and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction with Acetic Anhydride: The 4-acetamido-1,3-phenylenediamine is first reacted with acetic anhydride to introduce the acetamido groups.
Sulfonylation: The intermediate product is then treated with sulfonyl chloride to introduce the sulfonyl groups, resulting in the formation of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where the acetamido or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenylene compounds. The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide involves its interaction with specific molecular targets and pathways. The acetamido and sulfonyl groups play a crucial role in its activity. The compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can influence various biochemical processes.
類似化合物との比較
Similar Compounds
- N,N’-(1,3-Phenylene)diacetamide
- N,N’-(Methylenedi-4,1-phenylene)diacetamide
- N,N’-(4-methyl-1,3-phenylene)diacetamide
Uniqueness
N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is unique due to the presence of both acetamido and sulfonyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
91872-64-9 |
|---|---|
分子式 |
C12H15N3O7S2 |
分子量 |
377.4 g/mol |
IUPAC名 |
N-[2,4-bis(acetylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15N3O7S2/c1-7(16)13-11-5-4-10(23(19,20)14-8(2)17)6-12(11)24(21,22)15-9(3)18/h4-6H,1-3H3,(H,13,16)(H,14,17)(H,15,18) |
InChIキー |
JCVXGHFRMUCYPV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC(=O)C)S(=O)(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


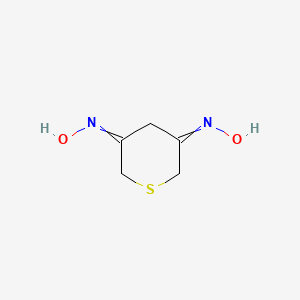
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
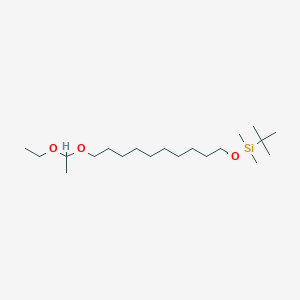
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
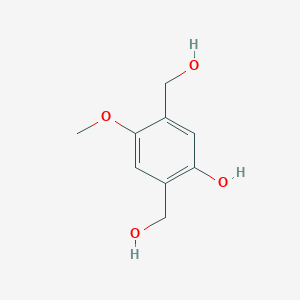
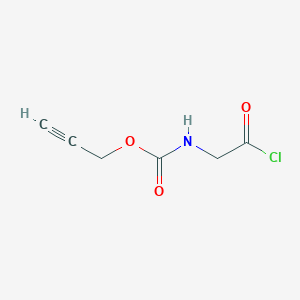
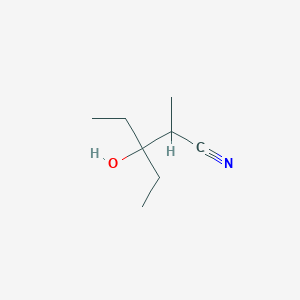
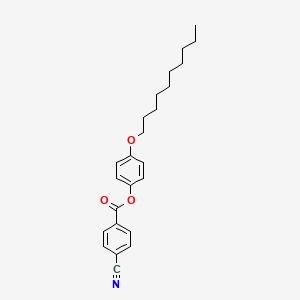


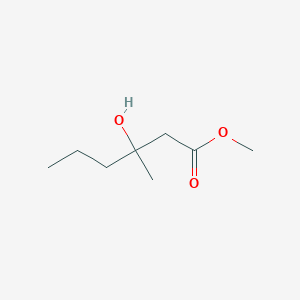
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
